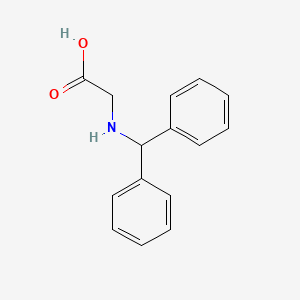

N-Diphenylmethylglycine

Description

Classification within Amino Acid Chemistry and Peptidomimetics

In the realm of amino acid chemistry, N-Diphenylmethylglycine is classified as a non-canonical, N-alkylated α-amino acid. Unlike the 20 proteinogenic amino acids that are genetically encoded for protein synthesis, this compound is a synthetic amino acid. The key feature is the substitution on the amino group, which distinguishes it from typical α-amino acids where the nitrogen is a primary amine (except for proline). The introduction of the bulky diphenylmethyl group at the nitrogen atom is a form of N-alkylation. nih.gov This modification is significant because it can obstruct the hydrolysis of peptide bonds by proteases. nih.gov

This structural modification places this compound squarely in the category of building blocks for peptidomimetics . Peptidomimetics are molecules that mimic the structure and function of natural peptides but have altered chemical features to improve properties like stability, bioavailability, and receptor affinity. wikipedia.orglifechemicals.com N-substituted glycines, such as this compound, are used to create a specific class of peptidomimetics known as peptoids . googleapis.comgoogle.com Peptoids are oligomers of N-substituted glycines, where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. This shift fundamentally alters the backbone structure, making peptoids resistant to proteolytic degradation while allowing for the precise positioning of functional groups to mimic peptide side chains. wikipedia.org

Historical Context of this compound Synthesis and Early Investigations

The synthesis of this compound and its derivatives can be traced back to fundamental reactions in organic chemistry. A common and straightforward method for its synthesis involves the reaction of a glycine (B1666218) ester with diphenylmethyl bromide (benzhydryl bromide) or a related halide, followed by hydrolysis of the ester to yield the free acid. An alternative approach is reductive amination, which involves reacting glyoxylic acid with diphenylmethylamine. masterorganicchemistry.com

Early investigations into this compound derivatives focused on their potential biological activities. For instance, a 1976 study detailed the synthesis and psychopharmacological activity of various benzhydrylglycine derivatives to explore their structure-activity relationships. lookchem.com This early work highlighted the interest in how the bulky benzhydryl group could influence the interaction of these molecules with biological targets. Further synthetic work from that period includes the preparation of its tert-butyl ester, noted as a useful intermediate in the synthesis of 2-azetidinones, which are core structures in β-lactam antibiotics. e-biochem.com These initial explorations established this compound as a versatile scaffold for creating structurally diverse molecules.

Significance in Contemporary Organic Synthesis and Drug Discovery Research

The significance of this compound in modern research lies primarily in its role as a peptidomimetic building block in drug discovery. ppd.comwikipedia.org The process of drug discovery often involves identifying lead compounds and optimizing them to enhance efficacy, stability, and selectivity. wikipedia.org Natural peptides are often potent biological modulators but suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. lifechemicals.com

Peptidomimetics and peptoids constructed from monomers like this compound offer a solution to these challenges. lifechemicals.com The N-diphenylmethyl group provides several key advantages:

Proteolytic Resistance: The N-substitution prevents degradation by proteases, which typically recognize and cleave amide bonds of primary amino acids. nih.gov

Conformational Control: The steric bulk of the diphenylmethyl group restricts the conformational freedom of the peptide backbone. This can help to lock the molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

In contemporary organic synthesis, this compound is used to create complex molecular architectures. It is incorporated into peptoid oligomers, often through solid-phase synthesis techniques, which allow for the rapid creation of libraries of compounds for screening. google.com These peptoids, containing this compound and other N-substituted glycine monomers, are investigated for a wide range of therapeutic applications, from antimicrobial agents to cancer therapeutics. google.commdpi.com The ability to create mixed sequences with both lysine- and arginine-type monomers alongside aromatic residues like this compound allows for the development of molecules with precisely tailored functions. google.com

| Research Application | Significance of this compound |

| Peptoid Synthesis | Serves as a key monomer, introducing aromatic character and steric bulk. google.comgoogle.com |

| Drug Discovery | Used to create metabolically stable peptidomimetics with enhanced biological activity. lifechemicals.comwikipedia.org |

| Combinatorial Chemistry | Enables the generation of diverse libraries of peptoids for high-throughput screening. core.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-(benzhydrylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQBBLGTWTOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961142 | |

| Record name | N-(Diphenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40718-29-4 | |

| Record name | Glycine, N-(diphenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040718294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Diphenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Diphenylmethylglycine

Established Chemical Synthesis Pathways for N-Diphenylmethylglycine

Traditional methods for the synthesis of N-alkylated α-amino acids, including this compound, have primarily relied on two main strategies: the reaction of glycine (B1666218) derivatives with diphenylmethyl halides and reductive amination. mdpi.com These established pathways, while functional, often present challenges such as the use of stoichiometric reagents and the generation of byproducts, necessitating laborious purification procedures. mdpi.com

Reactions Involving Glycine Derivatives and Diphenylmethyl Halides

A common and direct route to this compound involves the reaction of a glycine derivative with a diphenylmethyl halide, such as diphenylmethyl bromide or chloride. This reaction is a classical example of nucleophilic substitution, where the amino group of glycine acts as the nucleophile, attacking the electrophilic carbon of the diphenylmethyl halide.

The use of a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, in reaction with an organic halide in the presence of zinc dust represents a specific application of this strategy. google.com This method is particularly useful for preparing N-protected amino acids and can be carried out in a polar aprotic solvent. google.com

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| Glycine Derivative (e.g., Glycine ester) | Diphenylmethyl Halide (e.g., Diphenylmethyl bromide) | Base, Solvent | This compound derivative |

| Methyl N-Boc-2-acetoxyglycine | Organic Halide | Zinc dust, Polar aprotic solvent | N-Boc-amino acid derivative |

Exploration of Nucleophilic Substitution Reaction Mechanisms in N-Alkylation

The N-alkylation of glycine derivatives with alkyl halides is a fundamental process governed by nucleophilic substitution mechanisms. mdpi.comnih.gov In this reaction, the nitrogen atom of the amino group, possessing a lone pair of electrons, acts as a nucleophile, while the alkyl halide serves as the electrophile. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond.

However, these conventional methods often suffer from drawbacks such as the formation of stoichiometric amounts of byproducts and the need for extensive purification. nih.gov To address these limitations, direct catalytic N-alkylation of unprotected α-amino acids with alcohols has emerged as a more sustainable alternative. nih.gov This method is highly selective and produces water as the only byproduct, simplifying the purification process. nih.gov

The choice of solvent and base is critical in these reactions. Polar aprotic solvents are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react. The base is necessary to deprotonate the amino group, increasing its nucleophilicity.

N-Substitution Reaction Techniques for Glycine Derivatives

Various techniques have been developed for the N-substitution of glycine derivatives to introduce a wide range of functional groups. acs.org One "green" chemistry approach involves the synthesis of N-substituted glycine derivatives in water, avoiding the use of toxic solvents. acs.orgnih.gov This method has been successfully applied to synthesize derivatives with various aliphatic carbon chains. acs.orgnih.gov

Another powerful technique is the Friedel-Crafts reaction, which can be used for the direct alkylation of certain substrates. researchgate.net For instance, a double Friedel-Crafts alkylation strategy has been developed for the synthesis of 2,2-bis(1,2,3,4-tetrahydroquinolin-6-yl)acetates from N-arylglycine esters. researchgate.net

Solid-phase synthesis offers a convenient method for creating oligomers of N-substituted glycines, known as peptoids. nih.gov This technique allows for the sequential coupling of N-substituted glycine monomers on a solid support. nih.gov

Advanced Synthetic Approaches to this compound and its Stereoisomers

The development of advanced synthetic methods has enabled the preparation of this compound and its chiral analogues with high levels of stereocontrol. These approaches are crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical applications.

Asymmetric Synthesis Methodologies for Chiral this compound Analogues

Asymmetric synthesis, the preparation of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern organic chemistry. wikipedia.org For the synthesis of chiral this compound analogues, several strategies have been employed, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. wikipedia.org

One notable method involves the phase-transfer-catalyzed alkylation of protected α-amino acid amides. nih.gov This approach utilizes chiral quaternary ammonium (B1175870) salts as catalysts to achieve highly enantioselective alkylation. nih.gov Another strategy is the asymmetric synthesis of arylglycine derivatives through the rhodium(I)-catalyzed addition of arylboronic acids to chiral N-tert-butanesulfinyl imino esters. organic-chemistry.org

| Methodology | Key Feature | Example Application |

| Phase-Transfer Catalysis | Use of chiral quaternary ammonium salts | Enantioselective alkylation of protected glycine amides nih.gov |

| Chiral Auxiliary | Covalent attachment of a chiral group | Asymmetric reductive amination with chiral tert-butanesulfinamide sioc-journal.cn |

| Metal-Catalyzed Addition | Use of chiral ligands with metal catalysts | Rh(I)-catalyzed addition of arylboronic acids to imino esters organic-chemistry.org |

Enantioselective Catalysis in this compound Derivatives Synthesis

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of a desired enantiomer from a small amount of a chiral catalyst. rsc.org This approach avoids the need for stoichiometric amounts of chiral reagents. rsc.org

In the context of this compound derivatives, enantioselective catalysis has been successfully applied in various forms. For instance, the use of chiral metal complexes can provide high stereoselective control in reactions such as hydrogen bonding catalysis and phase-transfer catalysis. rsc.org The development of hybrid chiral catalysts, where the ligand sphere of a metal complex activates the substrate, represents an emerging area in asymmetric synthesis. rsc.org

Furthermore, biocatalysis, which employs enzymes as catalysts, offers a highly selective and environmentally friendly route to chiral compounds. rsc.org Imine reductases (IREDs), for example, have been used for the enantioselective synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. nih.gov This biocatalytic approach provides access to both enantiomers of the target compounds with high conversion and excellent enantioselectivity. nih.gov

Application of Chiral Auxiliaries for Asymmetric Induction

The asymmetric synthesis of this compound precursors frequently employs chiral auxiliaries to induce stereoselectivity. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed. york.ac.uk

One prominent strategy involves the use of chiral phase-transfer catalysts. For instance, derivatives of Cinchona alkaloids, such as O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, have been effectively used as phase-transfer catalysts for the enantioselective alkylation of glycine benzophenone (B1666685) imine tert-butyl ester. researchgate.net This reaction serves as a key step in producing a variety of chiral α-amino acids. researchgate.net The catalyst creates a chiral environment that directs the approach of the electrophile to the glycine enolate, leading to the preferential formation of one enantiomer. researchgate.net

Another approach utilizes chiral oxazolidinones, which are among the most successful and widely used auxiliaries in asymmetric synthesis. sci-hub.seresearchgate.net In some applications, an oxazolidinone carrying a bulky benzhydryl (diphenylmethyl) substituent at the C4 position has been employed. sci-hub.se This auxiliary directs the diastereoselective alkylation of enolates, including those generated under radical conditions. sci-hub.se The steric bulk of the benzhydryl group effectively shields one face of the enolate, forcing the alkylating agent to attack from the less hindered side, thus achieving high levels of asymmetric induction. sci-hub.se

Stereochemical Control and Diastereoselectivity in this compound Formation

Stereochemical control is paramount in the synthesis of complex molecules like this compound and its derivatives, as it dictates the three-dimensional arrangement of atoms. organic-chemistry.org Diastereoselectivity, the preferential formation of one diastereomer over another, is often achieved by leveraging the existing stereochemistry within a substrate or by using chiral reagents and catalysts. organic-chemistry.org

In the context of this compound precursors, such as N-(diphenylmethylene)glycine esters, the bulky diphenylmethylene group itself is instrumental in directing the stereochemical course of reactions. A notable example is the direct catalytic asymmetric aldol (B89426) reaction between glycinate (B8599266) Schiff bases and aldehydes. acs.org The use of a zinc–ProPhenol catalyst system has been shown to afford syn-β-hydroxy-α-amino esters with high yields and excellent diastereoselectivity. acs.org The catalyst and the Schiff base form a rigid chelated intermediate, and the steric hindrance from the diphenylmethylene group dictates the facial selectivity of the aldehyde's approach, resulting in a highly controlled formation of the new stereocenters. acs.org

Similarly, stereoselective synthesis of cyclopropane (B1198618) derivatives of N-(diphenylmethylidene)amino acid has been achieved where a base-induced ring closure is the key stereodetermining step. researchgate.net The inherent structure and stereochemistry of the starting material, often derived from a chiral pool amino acid like aspartic acid, controls the trajectory of the intramolecular cyclization, leading to a high diastereoselectivity for the trans product. researchgate.net

The influence of the base used to form glycine enolates can also be critical for diastereoselectivity in Mannich-type reactions involving N-(diphenylmethylene) glycine esters. researchgate.net The choice between bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) can significantly alter the anti/syn ratio of the resulting α,β-diamino acid derivatives. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters such as solvent, temperature, catalyst, and reagents is crucial for maximizing the chemical yield and stereoselectivity of a synthesis. nih.gov A direct method for preparing N-benzhydryl-glycine ester involves the reaction of benzhydryl amine with a chloroacetic acid ester. google.com Further derivatization and cyclization can then be performed. google.com

In more complex asymmetric syntheses, fine-tuning conditions is essential. In the zinc-ProPhenol catalyzed aldol reaction of N-(diphenylmethylene)glycine esters, various aldehydes were tested to explore the substrate scope and optimize yields. acs.org The reaction demonstrates high efficiency at room temperature. acs.org For instance, the reaction of N-(diphenylmethylene)glycine tert-butyl ester with isobutyraldehyde (B47883) proceeded effectively, yielding the desired product in high yield and enantiomeric excess. acs.org

Below is a table summarizing the optimization results for the aldol reaction with various aldehydes.

| Entry | Aldehyde | Donor Ester | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Isobutyraldehyde | tert-Butyl | 87 | >20:1 | 91 |

| 2 | Benzyloxyacetaldehyde | tert-Butyl | 81 | >20:1 | 89 |

| 3 | (S)-Lactaldehyde | Methyl | 77 | 9:1 | - |

| 4 | (R)-Lactaldehyde | Methyl | 91 | 19:1 | - |

| Data sourced from a study on zinc-ProPhenol catalyzed aldol reactions. acs.org |

This table illustrates how the reaction maintains high yields and selectivities across different substrates, highlighting the robustness of the optimized catalytic system. The high catalyst control is evident as both methyl and tert-butyl esters provide similar stereochemical outcomes. acs.org

In phase-transfer catalyzed alkylations, the structure of the catalyst itself is a key variable. The synthesis of various Cinchona alkaloid-derived catalysts has been optimized to achieve high enantioselectivity in the alkylation of glycine Schiff bases. researchgate.net The selection of the N-substituent on the catalyst, such as a 9-anthracenylmethyl group, was found to be critical for obtaining excellent yields and enantioselectivity. researchgate.net

Reaction Mechanisms Involving N Diphenylmethylglycine and Its Derivatives

Mechanistic Investigations of N-Diphenylmethylglycine Formation and Transformations

Experimental studies are crucial for elucidating the pathways through which this compound is formed and transformed. These investigations often involve analyzing reaction kinetics, identifying intermediates, and studying the effects of various reaction conditions.

Nucleophilic addition is a fundamental reaction type in organic chemistry where a nucleophile attacks an electrophilic center. wikipedia.org In the context of this compound synthesis, this often involves the addition of a glycine (B1666218) equivalent to a diphenylmethyl-containing electrophile. The carbon atom of a carbonyl group, for instance, carries a partial positive charge, making it a prime target for nucleophiles. wikipedia.org

Nucleophilic substitution reactions, on the other hand, can lead to the formation of this compound derivatives. These reactions can proceed through different mechanisms, such as the SN2 pathway, which involves a backside attack by the nucleophile, or the SN2X pathway, which has a distinctly different reaction route but can yield the same product. nih.gov The nature of the reactants and reaction conditions can influence which pathway is favored. nih.gov In some cases, both SN2 and SN2X reactions can occur simultaneously. nih.gov

A key intermediate in some nucleophilic aromatic substitution reactions is the Meisenheimer complex, a resonance-stabilized carbanion that forms when the benzene (B151609) ring has a strong electron-withdrawing group. youtube.com The presence of such groups activates the ring towards nucleophilic attack. youtube.com Another possible pathway for nucleophilic aromatic substitution involves a benzyne (B1209423) intermediate, which is typically an elimination-addition reaction. youtube.com

Intramolecular cyclization reactions of precursors to this compound derivatives can lead to the formation of various heterocyclic structures. These reactions are influenced by factors such as the length of the chain connecting the reacting groups and the presence of catalysts or directing groups. rsc.org For instance, palladium(II)-catalyzed intramolecular alkene hydrofunctionalization can be controlled by a proximal bidentate directing group to selectively form five- or six-membered rings. rsc.org

Different reaction pathways can exist for the intramolecular cyclization of certain organic molecules, such as β,γ‐unsaturated oximes, leading to the formation of isoxazoline (B3343090) compounds. researchgate.net In some cases, the synthesis of N-substituted indole (B1671886) derivatives can be achieved through a PIFA-mediated intramolecular cyclization. organic-chemistry.org This method allows for the construction of the indole skeleton by joining the nitrogen atom on a side chain to the benzene ring. organic-chemistry.org The proposed mechanism for this reaction may involve the formation of a nitrenium ion intermediate. organic-chemistry.org

Elucidation of Nucleophilic Addition and Substitution Reaction Pathways

Computational Studies on Reaction Mechanisms of this compound

Computational chemistry offers powerful tools to complement experimental studies of reaction mechanisms. These methods allow for the detailed investigation of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

Quantum chemical calculations have become an indispensable tool in the analysis of reaction mechanisms. nih.gov Methods like Density Functional Theory (DFT) are commonly used to estimate reaction pathways, including the energies of transition states and equilibria. nih.govethz.ch These calculations can provide a deep understanding of a chemical mechanism, which can then be experimentally verified. ibs.re.kr

The process of elucidating a reaction mechanism through quantum chemical calculations often begins with identifying the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. smu.edu The transition state, which is a first-order saddle point, is of particular importance as it represents the energy barrier of the reaction. nih.gov Intrinsic reaction coordinate (IRC) calculations can then be used to trace the reaction path from the transition state to the reactants and products. nih.gov

Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are a more sophisticated approach, particularly for large systems like enzymes. nih.gov In this method, the reactive part of the system is treated with quantum mechanics, while the surrounding environment is described by a simpler molecular mechanics force field. nih.govmpg.de This allows for the study of reactions in a more realistic biological context. nih.gov

Table 1: Common Quantum Chemical Calculation Methods

| Method | Scaling Factor* | Description |

|---|---|---|

| HF (Hartree-Fock) | N⁴ | The simplest ab-initio method. sumitomo-chem.co.jp |

| DFT (Density Functional Theory) | N³⁻⁴ | Reproduces high-level ab-initio results with reasonable computational cost, but accuracy depends on the functional used. sumitomo-chem.co.jp |

| MP2 (Møller-Plesset perturbation theory of second order) | N⁵ | The simplest method to account for dynamic electron correlation and describe weak interactions like van der Waals forces. sumitomo-chem.co.jp |

| CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) | N⁷ | Considered the "gold standard" in ab-initio molecular orbital methods. sumitomo-chem.co.jp |

*N refers to the number of basis functions. The computational cost is proportional to the scaling factor. sumitomo-chem.co.jp

Molecular dynamics (MD) simulations provide a way to study the dynamic evolution of a molecular system over time. researchgate.net By calculating the forces on each atom and using Newton's laws of motion, MD simulations can predict the positions and velocities of atoms as a function of time. nih.gov This allows for the exploration of conformational changes and the response of a system to perturbations. researchgate.netnih.gov

In the context of reaction pathway analysis, MD simulations can be used to sample different conformations of reactants and identify potential reaction coordinates. nih.gov This is particularly useful for complex systems where multiple reaction pathways may exist. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) simulations combine the strengths of both QM and MM methods. nih.gov The QM region allows for the description of bond-breaking and bond-forming events, while the MM region provides a computationally efficient description of the environment. mpg.de This hybrid approach is frequently used to study reactions that involve changes in covalent bonds. nih.gov The analysis of these simulations can reveal communication pathways within proteins and the effects of ligand binding. nih.gov

Derivatization and Analogue Synthesis of N Diphenylmethylglycine

Synthesis of Substituted N-Diphenylmethylglycine Derivatives

The synthesis of derivatives of this compound can be achieved through several established chemical routes, primarily involving N-alkylation or acylation, and esterification of the carboxylic acid moiety.

One common approach involves the reaction of diphenylmethylamine with a suitable two-carbon building block. For instance, the alkylation of diphenylmethylamine with haloacetic acids, such as bromoacetic acid, provides a direct route to this compound. sciforum.netcanada.canih.gov These haloacetic acids act as effective alkylating agents. nih.govca.gov Similarly, reacting diphenylmethylamine with glyoxylic acid monohydrate in the presence of a reducing agent or a suitable acid catalyst can yield the desired product. A specific example is the synthesis of N-formyl-N-(diphenylmethyl)glycine, which was prepared by heating a mixture of (diphenylmethyl)amine and glyoxylic acid monohydrate in formic acid. google.comrsc.orgaragen.comchemrxiv.orggoogle.com

Ester derivatives are also readily prepared. Various this compound esters, including 2-propenyl, 2-methyl-2-propenyl, and 2-butenyl esters, have been synthesized, highlighting the accessibility of modifying the carboxyl group. mdpi.comorganic-chemistry.orgnih.govrsc.org These esterification reactions can be carried out using methods like the Steglich esterification, which employs coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC), or by using trimethylchlorosilane in methanol. mdpi.comnih.gov

Another powerful method for generating substituted glycine (B1666218) derivatives is the Petasis borono-Mannich (PBM) reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid to form substituted amino acids. thieme-connect.comthieme-connect.com While the use of bulky amines like diphenylmethylamine can sometimes result in lower yields due to steric hindrance and solubility issues, the reaction provides a convergent one-pot approach to complex glycine derivatives. thieme-connect.comcore.ac.uk

The following table summarizes common synthetic strategies for producing substituted this compound derivatives.

| Derivative Type | Reactants | Key Method |

| This compound (core) | Diphenylmethylamine, Bromoacetic Acid | N-Alkylation |

| N-Formyl-N-diphenylmethylglycine | Diphenylmethylamine, Glyoxylic Acid, Formic Acid | Reductive Amination/Formylation |

| This compound Esters | This compound, Various Alcohols | Steglich Esterification / Acid-Catalyzed Esterification |

| Complex Glycine Derivatives | Diphenylmethylamine, Glyoxylic Acid, Organoboronic Acid | Petasis Borono-Mannich Reaction |

Incorporation of this compound into Peptidomimetic Structures

This compound is a valuable building block in the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have enhanced stability and bioavailability. Its bulky, hydrophobic diphenylmethyl group imparts unique conformational properties to the resulting structures.

Peptoids, or poly-N-substituted glycines, are a major class of peptidomimetics where the side chain is attached to the backbone nitrogen atom instead of the α-carbon. mdpi.comgenscript.com This structural difference eliminates backbone chirality and the amide proton, which prevents the formation of hydrogen bond-stabilized secondary structures like α-helices and β-sheets in the same manner as peptides. mdpi.com N-(1,1-Diphenylmethyl)glycine, designated as "Ndpm," is used as a monomeric building block in the synthesis of peptoid oligomers and libraries. google.comgoogleapis.com

The most common method for creating peptoids is the solid-phase submonomer synthesis developed by Zuckermann and colleagues. mdpi.comnih.govosti.govescholarship.org This technique builds the peptoid chain one residue at a time on a solid support resin through a simple, iterative two-step cycle:

Acylation: A haloacetic acid, typically bromoacetic acid, is activated with a carbodiimide (B86325) coupling agent like N,N'-diisopropylcarbodiimide (DIC) and reacted with the secondary amine on the resin-bound growing chain. nih.govresearchgate.netnih.gov

Displacement: A primary amine, which will form the side chain of the new residue, is added. It displaces the bromide from the newly added backbone unit via a nucleophilic substitution (SN2) reaction. genscript.comnih.govresearchgate.netnih.gov

By using diphenylmethylamine in the displacement step, the Ndpm residue is incorporated into the peptoid sequence. The power of this method lies in its versatility; hundreds of different primary amines are commercially available, allowing for the creation of vast and chemically diverse peptoid libraries. nih.govescholarship.org This combinatorial approach is highly valuable for screening and discovering new bioactive molecules.

The design of peptidomimetics aims to create molecules with specific three-dimensional structures to interact with biological targets. The incorporation of this compound is a key strategy for introducing conformational constraints into a peptide or peptoid backbone. beilstein-journals.orgchemrxiv.org

The bulky diphenylmethyl group sterically hinders rotation around the Cα-C(O) and N-Cα bonds of the glycine backbone. This steric hindrance has a profound impact on the local conformation:

Restricted Flexibility: The sheer size of the diphenylmethyl group limits the accessible conformational space of the entire molecule. chemrxiv.orgcam.ac.uk This pre-organization can lead to a more favorable entropy of binding when the peptidomimetic interacts with its target receptor, as less conformational freedom is lost upon binding.

Promotion of Defined Structures: The incorporation of sterically demanding α,α-disubstituted amino acids or N-substituted residues like Ndpm is known to promote the formation of specific secondary structures, such as 310-helices or defined turns, by controlling dihedral angles. researchgate.net

Therefore, this compound is intentionally designed into peptidomimetic sequences to reduce flexibility and enforce a particular bioactive conformation, which is a fundamental principle in modern drug design. chemrxiv.org

Peptoid Synthesis and Library Generation Utilizing N-(1,1-Diphenylmethyl)glycine (Ndpm) Monomers

Synthesis of Multifunctionalized this compound Analogues

The synthesis of multifunctionalized analogues of this compound involves combining the synthetic strategies for substitution to create more complex molecules with multiple points of functionality. These analogues can be used as specialized building blocks or as final target compounds.

Functionalization can occur at two primary locations: the nitrogen atom and the carboxyl group. For example, an N-aryl-N-diphenylmethylglycine ester would represent a multifunctionalized analogue. The synthesis of such a compound would involve a multi-step process, potentially starting with an N-arylation reaction followed by esterification.

The synthesis of amide derivatives represents another important class of functionalization. masterorganicchemistry.comorganic-chemistry.org this compound can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, T3P®) to yield N-diphenylmethylglycinamides. aragen.comresearchgate.net This introduces a new functional group and expands the chemical diversity of the molecule.

Furthermore, reductive functionalization of these amide derivatives can lead to highly functionalized amines, providing another layer of chemical complexity. nih.govrsc.org By strategically combining reactions such as N-alkylation/arylation, esterification, and amidation, a diverse array of multifunctionalized this compound analogues can be systematically prepared for various applications in medicinal chemistry and materials science.

Structural Characterization and Conformational Analysis of N Diphenylmethylglycine

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of N-Diphenylmethylglycine derivatives in solution, offering detailed insights at the atomic level. chemrxiv.org It allows for the characterization of both the amino acid itself and its behavior when incorporated into a peptide chain. google.comuzh.ch

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and establishing the connectivity between atoms. ipb.ptwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is used to trace the connectivity within spin systems, for example, identifying the protons within the glycine (B1666218) backbone and connecting them to the diphenylmethyl group. wikipedia.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly to the heteronuclei they are attached to, most commonly ¹³C or ¹⁵N. wikipedia.orglibretexts.org It provides a powerful method for assigning the resonances of carbon and nitrogen atoms in the this compound structure. libretexts.org

TOCSY (Total Correlation Spectroscopy) : TOCSY is valuable for identifying all protons within a coupled spin system, even those not directly coupled to each other. chemrxiv.orgipb.pt

These techniques collectively allow for the complete assignment of the NMR spectra, which is a prerequisite for more advanced conformational studies. chemrxiv.org

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Derivative (Note: Chemical shifts (δ) are illustrative and can vary based on solvent and specific molecular structure. Data is compiled based on general principles and available literature.)

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical Multiplicity / Correlation |

| Phenyl (aromatic) | 7.20 - 7.40 | 127.0 - 142.0 | Multiplet (m) |

| CH (diphenylmethyl) | ~4.7 - 5.1 | ~70.0 | Singlet (s) / Correlates with Phenyl C's in HMBC |

| CH₂ (glycine) | ~3.3 - 3.5 | ~55.0 | Singlet (s) or AB quartet |

| COOH/COOR | - | ~172.0 | No ¹H signal for COOH proton unless specifically observed |

When this compound is incorporated into a peptide, NMR becomes a powerful tool for analyzing the peptide's secondary structure and conformational dynamics. researchgate.netbiorxiv.org The sterically demanding diphenylmethyl group significantly influences the local and global conformation.

Chemical Shift Analysis : The chemical shifts of amide protons (NH) are particularly sensitive to their environment, including their involvement in hydrogen bonds. chemrxiv.org Dispersion of amide proton signals in the ¹H NMR spectrum often indicates a well-defined, folded structure, whereas signals clustered in a narrow region suggest a more flexible or random coil conformation. chemrxiv.org

Nuclear Overhauser Effect (NOE) : The NOE is a through-space interaction between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments map these spatial proximities. psu.edu The pattern of NOEs is critical for determining secondary structures like β-turns and helices, which are often induced by sterically demanding amino acids. uzh.chpsu.edu

Scalar Coupling Constants (J-couplings) : The magnitude of the three-bond coupling constant between the amide proton and the α-proton (³JNHα) provides information about the backbone dihedral angle φ, as described by the Karplus equation. wikipedia.org This data helps to restrain the possible backbone conformations of the peptide chain. chemrxiv.org

Temperature Coefficients : Measuring the change in amide proton chemical shift with temperature (dδ/dT) can distinguish between solvent-exposed and intramolecularly hydrogen-bonded protons. Protons involved in stable hydrogen bonds, which are shielded from the solvent, typically show smaller temperature coefficients.

Studies on peptides containing related Cα-tetrasubstituted amino acids have shown that these residues can act as potent promoters of β-turn and 3₁₀-helical conformations, a behavior that can be thoroughly investigated using these NMR techniques. researchgate.netpsu.edu

Mass spectrometry is a vital tool for the characterization of this compound and its derivatives, primarily used to determine the exact molecular weight and confirm the molecular formula. core.ac.uknih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition.

When subjected to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), the parent molecule breaks apart in a predictable manner. libretexts.orgscienceready.com.au The resulting fragmentation pattern serves as a molecular fingerprint that can help confirm the structure. For this compound, key fragmentation pathways would likely include:

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgmiamioh.edu

Loss of Functional Groups : The loss of the carboxylic acid group (-COOH) or its corresponding ester functionality is an expected fragmentation. libretexts.org

Cleavage of the Diphenylmethyl Group : The bond between the nitrogen and the diphenylmethyl carbon can cleave, leading to the formation of a stable diphenylmethyl cation ([CH(Ph)₂]⁺) or radical.

Table 2: Expected Mass Spectrometry Fragmentation for this compound (Molecular Weight of this compound: 241.28 g/mol )

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [M-COOH]⁺ | 196 | Loss of the carboxylic acid group |

| [CH(C₆H₅)₂]⁺ | 167 | Diphenylmethyl cation (benzhydryl cation) |

| [M-CH(C₆H₅)₂]⁺ | 74 | Loss of the diphenylmethyl group |

Analysis of peptide fragments in MS/MS experiments can also reveal the sequence of amino acids in this compound-containing peptides. nih.gov

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present and their environment, particularly hydrogen bonding. researchgate.netmdpi.comhelmholtz-berlin.de In the context of this compound and its peptides, FTIR is especially useful for conformational analysis in both solution and solid states. researchgate.netpsu.edu

Key spectral regions include:

N-H Stretching Region (approx. 3200-3500 cm⁻¹) : The frequency of the N-H stretch is highly sensitive to hydrogen bonding. A sharp band around 3400 cm⁻¹ is indicative of a free (non-hydrogen-bonded) N-H group, often seen in dilute solutions or in fully extended conformations. psu.edu Broader bands at lower frequencies (e.g., 3200-3300 cm⁻¹) signify the presence of intramolecular or intermolecular hydrogen bonds, characteristic of folded structures like helices and β-turns. psu.edu

Amide I Band (approx. 1620-1700 cm⁻¹) : This band arises primarily from the C=O stretching vibration of the peptide bond. Its position is a well-established indicator of secondary structure. For example, β-sheets typically show a strong band around 1630-1640 cm⁻¹, while 3₁₀-helices absorb closer to 1665 cm⁻¹. researchgate.net

Amide II Band (approx. 1510-1580 cm⁻¹) : This band results from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also sensitive to conformation. researchgate.net

Studies comparing peptides with sterically demanding residues have used FTIR to show that some peptides exist in conformational equilibria between weakly hydrogen-bonded, extended species and folded, intramolecularly hydrogen-bonded structures. psu.edu

Table 3: Characteristic FTIR Absorption Bands for Peptide Conformations

| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Conformation(s) |

| Free N-H Stretch | 3415 - 3380 | Extended (C₅) Conformation, Non-H-bonded |

| H-Bonded N-H Stretch | 3300 - 3360 | β-turn, Helix |

| Amide I (C=O Stretch) | 1660 - 1670 | β-turn, 3₁₀-Helix |

| Amide I (C=O Stretch) | 1630 - 1640 | β-Sheet |

| Amide II (N-H Bend, C-N Stretch) | 1530 - 1550 | β-turn, Helix, β-Sheet |

X-ray diffraction on single crystals provides the most definitive and high-resolution structural information for a molecule in the solid state. mpg.dewikipedia.org This technique determines the precise spatial coordinates of each atom, yielding accurate measurements of bond lengths, bond angles, and torsional angles that define the molecule's conformation. ensicaen.fr

For peptides containing this compound or its Cα-methylated analogue, X-ray crystallography has been instrumental in:

Confirming the induction of specific secondary structures, such as β-turns or 3₁₀-helices. researchgate.netpsu.edu

Providing detailed geometric parameters of the amino acid residue itself.

Revealing the packing of molecules in the crystal lattice, which is governed by intermolecular interactions like hydrogen bonds.

The structural data obtained from X-ray diffraction serves as a benchmark for validating the conformational preferences determined by spectroscopic methods in solution (like NMR and FTIR) and by computational energy calculations. researchgate.netmdpi.com For example, the crystal structure of a peptide can confirm that it adopts a specific type of β-turn or helical structure that was suggested by solution-state NMR data. researchgate.net

One-Dimensional and Two-Dimensional NMR Applications for Connectivity and Stereochemistry

Vibrational Spectroscopy (FTIR, IR) for Functional Group Identification and Conformational Insights

Computational Methods in Structural Elucidation of this compound

Computational chemistry has become an indispensable tool for characterizing complex molecules like this compound. These methods provide insights into molecular structure, stability, and spectroscopic properties that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of atoms and molecules. als-journal.com It has proven to be a reliable and cost-effective approach for predicting a wide range of molecular properties, including spectroscopic data and conformational energies. als-journal.commdpi.com

In the context of this compound, DFT calculations are instrumental in:

Predicting Spectroscopic Properties: DFT can be used to predict vibrational (infrared) and electronic (UV-Visible) spectra. als-journal.commdpi.comcnrs.frarxiv.org By comparing these computationally generated spectra with experimental data, researchers can validate the proposed molecular structure. Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption spectra. als-journal.commdpi.com

Mapping Conformational Energy Landscapes: Molecules can exist in various spatial arrangements called conformers. DFT calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. mdpi.comd-nb.infoaps.org This information is crucial for understanding the molecule's preferred shape and flexibility. For complex molecules, this process can be accelerated by using machine learning models trained on DFT data. d-nb.info The accuracy of conformational energies can be further improved by using density-corrected DFT (DC-DFT) methods, which help to reduce errors associated with electron delocalization. ohio-state.edu

The following table illustrates the application of DFT in determining the conformational energetics of a molecule, showing the relative energies of different conformers.

| Conformer | Optimization Method | Single-Point Energy Method | Relative Energy (kcal/mol) |

| 1 | GFN2-xTB | ωB97XD/6-311+G | 0.00 |

| 2 | GFN2-xTB | ωB97XD/6-311+G | 1.52 |

| 3 | GFN2-xTB | ωB97XD/6-311+G | 2.89 |

| 4 | ωB97XD/6-311G | ωB97XD/6-311+G | 0.00 |

| 5 | ωB97XD/6-311G | ωB97XD/6-311+G* | 1.48 |

This table is illustrative and based on general findings in computational chemistry. Specific values for this compound would require dedicated calculations.

For more complex derivatives of this compound, especially those isolated from natural sources or synthesized through intricate pathways, Computer-Assisted Structure Elucidation (CASE) systems offer a powerful solution. mdpi.comacdlabs.com These expert systems utilize spectroscopic data, primarily from 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, along with the molecular formula from High-Resolution Mass Spectrometry (HRMS), to generate and rank possible chemical structures. mdpi.commdpi.comnih.gov

The CASE workflow typically involves:

Data Input: The molecular formula and NMR data (¹H, ¹³C, COSY, HSQC, HMBC) are fed into the software. mdpi.comnih.gov

Structure Generation: The program creates all possible molecular structures that are consistent with the provided spectroscopic constraints. mdpi.comnih.gov

Ranking and Verification: The generated structures are ranked based on how well their predicted NMR spectra match the experimental data. mdpi.com DFT-based chemical shift calculations can be used to further refine the ranking and confirm the most likely structure. mdpi.com

CASE has become increasingly vital in natural product chemistry and for solving the structures of molecules with low hydrogen-to-carbon ratios, where traditional interpretation of NMR data can be ambiguous. mdpi.com

Density Functional Theory (DFT) for Spectroscopic Prediction and Conformational Energy Landscapes

Conformational Preferences and Steric Demands of this compound Residues within Oligomers and Peptides

When incorporated into a peptide chain, the bulky diphenylmethyl group at the α-carbon of this compound imposes significant steric constraints. This Cα,α-disubstitution dramatically influences the local and global conformation of the peptide.

Research on peptides containing Cα,α-disubstituted glycines, including this compound (often abbreviated as Dpg or Dphg), has revealed several key conformational tendencies. uzh.chumontreal.canih.gov Studies on tripeptides containing consecutive Cα,α-diphenylglycine (Dphg) residues have shown that these residues tend to adopt a fully extended conformation. nih.gov This preference for an extended structure is further stabilized by the presence of adjacent Dphg residues in the peptide sequence. nih.gov

However, the conformational behavior of Dphg can be versatile. Depending on the nature of the neighboring amino acid residues, it can also induce folded structures. This versatility is a hallmark of many Cα,α-disubstituted glycines. For instance, while some promote helical or β-turn structures, others, like Dphg, can stabilize extended conformations. nih.govnih.govresearchgate.netpsu.edu

The steric bulk of the diphenylmethyl group also affects the surrounding peptide backbone. This can lead to the formation of specific secondary structures, such as β-turns or helices, particularly when paired with other sterically demanding or conformationally restricted amino acids like aminoisobutyric acid (Aib). uzh.chresearchgate.net The analysis of peptides containing such residues often involves a combination of techniques, including X-ray crystallography, NMR spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy, to fully characterize their solid-state and solution conformations. uzh.chnih.govpsu.edu

The following table summarizes the observed conformational preferences of different Cα,α-disubstituted glycine residues in peptides, highlighting the unique behavior of this compound.

| Cα,α-Disubstituted Glycine | Common Abbreviation | Typical Induced Conformation(s) |

| Aminoisobutyric acid | Aib | 3₁₀-helix, α-helix |

| Cα-methyl,Cα-isopropylglycine | (αMe)Val | β-turn, 3₁₀-helix |

| This compound | Dphg, Dpg | Extended, Folded (context-dependent) |

This table is a summary of general findings from conformational studies of peptides containing Cα,α-disubstituted glycines. uzh.chnih.govpsu.edu

Research Applications and Future Directions in Chemical Sciences

Role in Peptide Chemistry and Peptidomimetic Design

N-Diphenylmethylglycine is a key monomer in the creation of peptoids, which are a prominent class of peptide mimics. Peptoids, or oligo-N-substituted glycines, are designed to replicate the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation. The this compound residue, with its side chain shifted from the alpha-carbon to the backbone nitrogen, contributes to this proteolytic resistance and offers unique conformational properties.

Peptidomimetics are compounds developed to replicate the essential three-dimensional pharmacophore of a natural peptide, allowing them to interact with the same biological targets. The incorporation of non-natural residues like this compound is a cornerstone of this strategy. The bulky diphenylmethyl group can occupy significant three-dimensional space, mimicking the side chains of large natural amino acids such as tryptophan or phenylalanine, which are often critical for protein-protein interactions.

By presenting a specific size, shape, and hydrophobicity, this compound can help a peptoid mimic the surface of a protein, such as an α-helix or β-sheet, which are common motifs for biological recognition. This allows for the design of synthetic molecules that can disrupt disease-relevant protein-protein interactions, a challenging task for traditional small-molecule drugs due to the often large and flat interfaces involved. The rational design of such mimics leverages the structural information of the target to assemble these non-natural residues on a stable scaffold, effectively recreating the key binding elements of the original peptide.

The flexible backbone of a simple peptoid, like one made from sarcosine, does not inherently favor a defined secondary structure. Achieving a stable, folded conformation, such as a helix, requires precise control over the backbone's rotational freedom. This is where N-substituted monomers with bulky side chains, such as this compound, play a critical role.

The significant steric hindrance provided by the diphenylmethyl group strongly influences the local amide bond geometry. In peptoids, there is a relatively small energy difference between the cis and trans conformations of the backbone amide bonds, leading to conformational heterogeneity. However, bulky N-substituents create steric clashes that can favor one isomer over the other, thereby imparting a conformational preference. For instance, N-aryl side chains are known to stabilize trans backbone conformations. The introduction of bulky, chiral side chains, such as (S)-N-(1-phenylethyl)glycine (Nspe), has been shown to induce stable polyproline type-I-like helices. The even greater bulk of the this compound group provides a powerful tool for enforcing such conformational constraints, effectively "locking" the backbone into a more rigid and predictable architecture. This control over local geometry is fundamental to building well-defined secondary structures in peptoid oligomers.

Table 1: Influence of N-Substituent on Peptoid Conformation

| N-Substituent Type | Example Monomer | Primary Conformational Impact | Resulting Structure |

|---|---|---|---|

| Small Alkyl | Sarcosine (N-methylglycine) | Low steric hindrance; minimal preference for cis or trans amides. | Flexible, disordered chain. |

| Chiral Aromatic | (S)-N-(1-phenylethyl)glycine (Nspe) | Steric interactions favor cis-amides, inducing a specific helical handedness. | Stable polyproline type-I-like helices. |

| Bulky Aryl | N-Phenylglycine | Steric and electronic effects stabilize trans amide bonds. | Can promote extended, polyproline type-II-like structures. |

| Very Bulky Achiral | This compound | High steric hindrance strongly restricts backbone rotation and influences amide isomerism. | Induces significant conformational constraints, promoting ordered structures. |

Chemical Mimicry of Natural Peptide Structures and Functions

Advanced Computational Modeling for Design of Novel this compound Derivatives

Computational modeling has become an indispensable tool for understanding and predicting the behavior of complex molecules like peptoids containing this compound. Given the flexibility of the peptoid backbone, simulation methods are essential for exploring the complex folding landscapes that determine secondary structure.

Techniques such as molecular dynamics (MD) and enhanced sampling methods like metadynamics are employed to robustly sample the conformational space of peptoid oligomers. These simulations can elucidate the thermodynamic basis for why certain sequences, particularly those with bulky and chiral side chains, preferentially adopt helical structures. For example, modeling studies on related polypeptoids have revealed that the stabilization of helices is often an enthalpically driven process, with minor entropic contributions related to isomerization and steric strain.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to design novel derivatives. By correlating structural features of a set of this compound analogues with their observed activity or properties, a predictive model can be built. This model can then be used to perform virtual screening of new, un-synthesized derivatives, prioritizing candidates with the highest predicted potency or desired conformational characteristics. This computational-first approach accelerates the design-build-test cycle, making the discovery of novel compounds more efficient and rational.

Emerging Synthetic Methodologies for this compound Analogues and their Scalable Production

The synthesis of peptoids, including those incorporating this compound, is most commonly achieved via the submonomer method. This highly efficient solid-phase synthesis strategy involves a two-step cycle: acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement of the halide with a primary amine. In the case of this compound, diphenylmethylamine would be used as the submonomer. This approach is powerful because it allows for the incorporation of a vast diversity of side chains from commercially available primary amines.

While the submonomer method is well-established for laboratory-scale synthesis, there is growing interest in emerging methodologies that can enhance the production of this compound analogues, particularly for large-scale applications.

Key areas of development include:

Flow Chemistry: Transitioning peptoid synthesis from batch to continuous flow processes can offer improved control over reaction conditions, reduce reaction times, and enhance scalability and safety.

Novel Catalytic Methods: The development of new catalysts for the coupling steps could increase efficiency and allow for the use of less reactive or sterically hindered submonomers, expanding the accessible chemical space of analogues.

Orthogonal Protecting Group Strategies: Advanced protecting group schemes enable the synthesis of more complex architectures, such as cyclic or branched peptoids, where this compound can be precisely placed to act as a structural linchpin. These methods provide selective deprotection pathways for on-resin modification or cyclization.

These advancements aim to make the synthesis of diverse libraries of this compound-containing peptoids more rapid, cost-effective, and amenable to industrial-scale production, facilitating their development in materials science and therapeutics.

Table 2: Comparison of Synthetic Approaches for Peptoid Analogues

| Methodology | Description | Advantages | Considerations |

|---|---|---|---|

| Solid-Phase Submonomer Synthesis | Stepwise addition of bromoacetic acid and a primary amine (e.g., diphenylmethylamine) on a solid support. | High efficiency, easy purification, vast chemical diversity from available amines. | Can be slow for long sequences; scalability may require specialized equipment. |

| Solution-Phase Synthesis | Synthesis of oligomers in solution, often using fragment-based coupling for longer chains. | Suitable for large-scale production of specific sequences; allows for purification of intermediates. | Purification can be challenging; less amenable to high-throughput library synthesis. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced reaction control, improved safety, potential for high-throughput and scalable production. | Requires specialized equipment and optimization of flow parameters. |

| Advanced Catalytic Systems | Use of novel metal or organocatalysts to improve coupling efficiency and substrate scope. | Can enable difficult couplings, milder reaction conditions, and access to new analogue structures. | Catalyst development and screening are required; potential for metal contamination. |

Q & A

Q. How should researchers document methodological deviations in multi-institutional studies on this compound?

- Methodology :

- Adopt electronic lab notebooks (ELNs) with version control to track protocol modifications.

- Include supplementary materials detailing deviations (e.g., solvent lot variations, equipment calibrations) in published work.

- Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.